molecular formula C7H15N3O2 B13251602 N'-hydroxy-2-(hydroxymethyl)piperidine-1-carboximidamide

N'-hydroxy-2-(hydroxymethyl)piperidine-1-carboximidamide

Cat. No.: B13251602
M. Wt: 173.21 g/mol
InChI Key: RPWRNYGVPTVVEM-UHFFFAOYSA-N
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Description

N'-hydroxy-2-(hydroxymethyl)piperidine-1-carboximidamide is a chemical building block of interest in medicinal chemistry and drug discovery research. Its structure incorporates a piperidine ring, a privileged scaffold found in numerous bioactive molecules and more than twenty classes of pharmaceuticals . The presence of the N'-hydroxycarboximidamide group is a key functional moiety that can mimic other pharmacophores or act as a metal-chelating group, which may be useful in the design of enzyme inhibitors. Piperidine derivatives are extensively investigated for their diverse biological activities and are fundamental synthetic fragments for designing new active compounds . Researchers may utilize this compound as a versatile precursor or intermediate in the synthesis of more complex molecules, particularly in the development of potential therapeutic agents targeting the central nervous system or other disease areas. Its application remains strictly within the scope of scientific research.

Properties

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

IUPAC Name

N'-hydroxy-2-(hydroxymethyl)piperidine-1-carboximidamide

InChI

InChI=1S/C7H15N3O2/c8-7(9-12)10-4-2-1-3-6(10)5-11/h6,11-12H,1-5H2,(H2,8,9)

InChI Key

RPWRNYGVPTVVEM-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(C(C1)CO)/C(=N/O)/N

Canonical SMILES

C1CCN(C(C1)CO)C(=NO)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Starting Materials: The synthesis typically begins with a piperidine derivative bearing a hydroxymethyl substituent, such as 2-(hydroxymethyl)piperidine, or related precursors that can be functionalized to introduce the carboximidamide moiety.

  • Amidoxime Formation: The key step involves the conversion of a nitrile or related intermediate to the amidoxime structure by reaction with hydroxylamine or hydroxylamine derivatives under controlled conditions.

  • Reaction Conditions: The process is often carried out in organic solvents such as dimethylformamide (DMF) or 1,3-dimethyl-2-imidazolidinone (DMI), which provide a suitable medium for the reaction and help maintain product purity. Proton sources may be included to facilitate the reaction.

  • Catalysis and Temperature: Metal salt catalysts may be employed to enhance reaction rates and selectivity. Typical reaction temperatures range from ambient to moderately elevated (0-100 °C), with stirring times varying from a few hours to overnight to ensure complete conversion.

Detailed Stepwise Procedure (Based on Patent EP0406386B1)

Step Description Conditions Yield (%)
A Reaction of amidoxime with alkali metal hydroxide or alkoxide in organic solvent DMF or DMI, ≤1% water, presence of proton source, stirring at 70 °C for 3-6 hours 75-97
B Reaction of amidoxime complex with amino compound (e.g., 1-halo-2-hydroxy-3-propanamine) 0-100 °C, metal salt catalyst optional Not specified (high)
C Isolation of amidoxime derivative Crystallization or acid/base extraction High purity
D Optional conversion to salts or free base Acidification or basification as needed High yield
  • The process avoids tert-butanol in some variants to simplify operations and improve yields.

  • Use of dry hydrogen halides (e.g., dry hydrogen bromide or hydrogen chloride in ethanol or isopropanol) for acidification leads to high yields (93-95%) of crystalline amidoxime salts with well-defined melting points (e.g., 180-184 °C for dihydrobromide salt).

  • The reaction is scalable and suitable for industrial applications due to its simplicity and reproducibility.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Positional Isomers and Substitution Variations

N'-Hydroxy-3-(Hydroxymethyl)piperidine-1-carboximidamide
  • Molecular Formula : C₇H₁₅N₃O₂ (same as the target compound) .
  • Key Difference : Hydroxymethyl group at the 3-position instead of 2.
  • Implications : Altered hydrogen bonding and steric effects due to substituent position. The 3-substituted isomer may exhibit different solubility and crystal packing compared to the 2-substituted analog .
N'-Hydroxy-1-Methylpiperidine-3-carboximidamide
  • Molecular Formula : C₇H₁₅N₃O .
  • Key Difference : Methyl group at the 1-position and hydroxy group at 3.
  • Collision Cross-Section (CCS) :

    Adduct m/z Predicted CCS (Ų)
    [M+H]+ 158.12878 134.8
    [M+Na]+ 180.11072 142.9

    These values suggest lower polarity compared to hydroxymethyl-substituted analogs .

Core Structural Analogues

Piperidine-1-carboximidamide
  • Molecular Formula : C₆H₁₁N₃ .
  • Key Difference : Lacks both N'-hydroxy and hydroxymethyl groups.
  • Structural Insights :
    • Bond Lengths : C1–N1 = 1.3090 Å (double bond character), C1–N2/N3 = ~1.37 Å (single bonds) .
    • Hydrogen Bonding : Forms 2D networks via N–H⋯N interactions (d(H⋯N) = 2.15 Å) .
N′-Hydroxypyridine-2-carboximidamide
  • Molecular Formula : C₆H₇N₃O .
  • Key Difference : Pyridine ring (aromatic) replaces piperidine (aliphatic).
  • Applications : Intermediate for 1,2,4-oxadiazoles with anti-HIV and antimicrobial activities .
  • Implications : Aromaticity may enhance stability but reduce flexibility compared to piperidine-based analogs.

Functional Group Variations

(1E)-N-Hydroxy-2-(1-Methylpiperidin-4-yl)ethanimide
  • Molecular Formula : C₈H₁₅N₃O .
  • Key Difference : Ethanimide group (-C(=N-OH)-) replaces carboximidamide (-C(=NH)-NH-OH).
  • Implications: Reduced hydrogen bonding donors (one -NH vs.

Stereochemical Variations

(3R)-3-(Hydroxymethyl)piperidine-1-carboximidamide
  • Molecular Formula : C₇H₁₅N₃O .
  • Key Difference : R-configuration at the 3-position.

Comparative Data Table

Compound Name Molecular Formula Substituent Position Key Functional Groups Hydrogen Bond Donors Applications/Notes
Target Compound C₇H₁₅N₃O₂ 2-hydroxymethyl N'-hydroxycarboximidamide 3 Potential oxadiazole precursor
N'-Hydroxy-3-(hydroxymethyl)piperidine-1-carboximidamide C₇H₁₅N₃O₂ 3-hydroxymethyl N'-hydroxycarboximidamide 3 Isomer with distinct solubility
Piperidine-1-carboximidamide C₆H₁₁N₃ None Carboximidamide 2 CO2 capture studies
N′-Hydroxypyridine-2-carboximidamide C₆H₇N₃O Pyridine C2 N'-hydroxycarboximidamide 2 Anti-HIV intermediate

Research Findings and Implications

  • Hydrogen Bonding : Hydroxy and carboximidamide groups enhance hydrogen bonding, improving solubility and crystal lattice stability (e.g., 2D networks in piperidine-1-carboximidamide ).
  • Substituent Position : Hydroxymethyl at 2 vs. 3 alters steric and electronic profiles, impacting interactions with enzymes or receptors.
  • Biological Relevance : N'-Hydroxycarboximidamides are key intermediates for oxadiazoles, suggesting the target compound’s utility in drug discovery .

Biological Activity

N'-hydroxy-2-(hydroxymethyl)piperidine-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with hydroxyl and carboximidamide functional groups, which are crucial for its biological activity. The presence of these groups allows for diverse chemical modifications and interactions with biological targets, enhancing its potential as a pharmacological agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group may facilitate hydrogen bonding with target sites, while the carboximidamide moiety can participate in ionic interactions, influencing enzyme activity and receptor binding.

Antimicrobial Activity

Research has indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. A study evaluating various piperidine derivatives found that certain modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds derived from piperidine structures were tested against Xanthomonas axonopodis and showed promising results .

Anticancer Potential

This compound has been explored for its anticancer properties. In vitro studies demonstrated that derivatives could inhibit cell proliferation in various cancer cell lines, including those resistant to standard treatments. For example, a related piperidine compound showed IC50 values in the low nanomolar range against wild-type HIV-1, indicating strong antiviral activity that could be leveraged for cancer therapeutics .

Case Studies

  • Antiviral Activity : A series of piperidin-4-yl-aminopyrimidine derivatives were designed based on this compound's structure. These compounds exhibited significantly improved activity against HIV-1 with EC50 values in single-digit nanomolar concentrations, demonstrating the compound's potential in developing new antiviral therapies .
  • Inhibition of Enzyme Activity : Another study investigated the effects of this compound on specific enzymes involved in metabolic pathways. The compound was found to inhibit certain enzymes effectively, leading to altered metabolic profiles in treated cells, which could be beneficial in conditions like metabolic syndrome or cancer.

Data Table: Biological Activities of this compound Derivatives

Activity Type Target Organism/Cell Line IC50/EC50 Value Reference
AntibacterialXanthomonas axonopodisNot specified
AntiviralHIV-1< 10 nM
Anticancer (cell line)MDA-MB-231 (breast cancer)0.126 μM
Enzyme inhibitionVarious metabolic enzymesNot specified

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